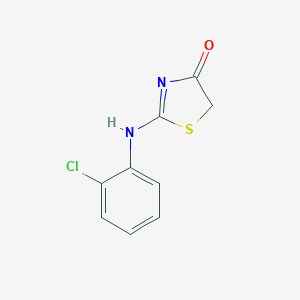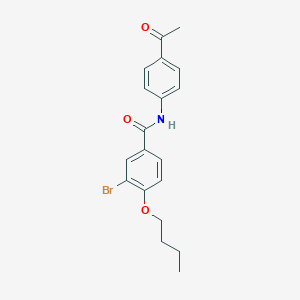
2-(2-chloroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloroanilino)-1,3-thiazol-4-one, also known as CTZ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. CTZ is a derivative of thiazole, which is a five-membered ring that contains both sulfur and nitrogen atoms. The chloroaniline group in CTZ is a common substituent that has been found to impart various biological activities to the molecule.
Wirkmechanismus
The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various targets in the cell. 2-(2-chloroanilino)-1,3-thiazol-4-one has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules are important mediators of the inflammatory response. 2-(2-chloroanilino)-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(2-chloroanilino)-1,3-thiazol-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are important mediators of the inflammatory response. 2-(2-chloroanilino)-1,3-thiazol-4-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade. The compound has been shown to inhibit the growth of various microbial strains by interfering with their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloroanilino)-1,3-thiazol-4-one has several advantages as a research tool. The compound is readily available and can be synthesized in large quantities. 2-(2-chloroanilino)-1,3-thiazol-4-one has been extensively studied and its biological activities are well characterized. However, the compound also has some limitations. 2-(2-chloroanilino)-1,3-thiazol-4-one is not very soluble in water, which can limit its use in some experiments. The compound can also exhibit cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloroanilino)-1,3-thiazol-4-one. One area of research could be the development of analogs of 2-(2-chloroanilino)-1,3-thiazol-4-one that exhibit improved pharmacological properties. Another area of research could be the investigation of the molecular targets of 2-(2-chloroanilino)-1,3-thiazol-4-one. The mechanism of action of 2-(2-chloroanilino)-1,3-thiazol-4-one is not fully understood, and further studies could help to elucidate the molecular pathways involved. 2-(2-chloroanilino)-1,3-thiazol-4-one could also be studied in combination with other drugs to investigate potential synergistic effects. Finally, the use of 2-(2-chloroanilino)-1,3-thiazol-4-one in animal models could be explored to investigate its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-chloroanilino)-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate that undergoes cyclization to form the thiazole ring. The yield of 2-(2-chloroanilino)-1,3-thiazol-4-one can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2-(2-chloroanilino)-1,3-thiazol-4-one has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial effects. The compound has been studied extensively for its potential applications in drug discovery and development. 2-(2-chloroanilino)-1,3-thiazol-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Eigenschaften
Molekularformel |
C9H7ClN2OS |
|---|---|
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
2-(2-chloroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
InChI-Schlüssel |
WSJNVJNVVOOKGP-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
Kanonische SMILES |
C1C(=O)N=C(S1)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)

![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)